N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also referred to as MO-1, is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is classified as a sulfonamide derivative, characterized by the presence of both a benzamide and a morpholine sulfonamide structure. These structural elements are known for their diverse biological activities, making them valuable in drug development.
MO-1 was synthesized by researchers at the Institut des Sciences Chimiques de Rennes in France. The compound is part of a broader class of sulfonamides that have been explored for their pharmacological properties. Its molecular formula is , with a molecular weight of approximately 458.49 g/mol. The compound features various functional groups, including an oxadiazole ring and a morpholine ring, which contribute to its biological activity.
The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves several key steps:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm the molecular structure and purity of the synthesized compound.
The molecular structure of MO-1 can be described using its InChI Key (DSOKUKNBMIOQGZ-UHFFFAOYSA-N) and SMILES notation (COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4). The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.
MO-1 can participate in various chemical reactions typical of sulfonamide compounds. These include:
These reactions are essential for optimizing the compound's efficacy and selectivity against specific biological targets.
The mechanism of action for N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide primarily involves its interaction with specific protein targets involved in cell cycle regulation and apoptosis induction. Preliminary studies suggest that MO-1 acts as an inhibitor of the oncoprotein MDM2, which plays a critical role in tumorigenesis by regulating p53 activity. By inhibiting MDM2, MO-1 may enhance p53-mediated apoptosis in cancer cells.
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide holds promise in various scientific fields:
Given its structural complexity and potential applications, N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide represents an important area of research in medicinal chemistry aimed at developing new therapeutic agents. Further studies are necessary to fully elucidate its pharmacological properties and therapeutic potential.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: